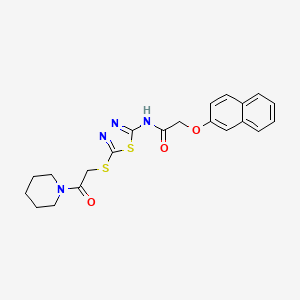

2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-2-yloxy-N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S2/c26-18(13-28-17-9-8-15-6-2-3-7-16(15)12-17)22-20-23-24-21(30-20)29-14-19(27)25-10-4-1-5-11-25/h2-3,6-9,12H,1,4-5,10-11,13-14H2,(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAECBXKLXBLJPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a hybrid molecule that combines a naphthalene moiety with a thiadiazole and piperidine structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current knowledge regarding its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate the naphthalene, thiadiazole, and piperidine components. The synthetic pathways often utilize various coupling reactions to form the desired acetamide structure while ensuring high yield and purity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with similar compounds containing thiadiazole and naphthalene derivatives. These include:

- Antimicrobial Activity : Compounds with thiadiazole rings have shown significant antibacterial properties against various strains, including resistant bacteria. For instance, derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : The antiproliferative effects of similar substituted compounds have been documented in various cancer cell lines. For example, certain derivatives displayed IC50 values indicating effective inhibition of cell proliferation in breast and lung cancer models .

- Antitubercular Activity : Thiadiazole-containing compounds have demonstrated promising results against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

The mechanisms underlying the biological activities of these compounds can be attributed to:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act by inhibiting specific enzymes crucial for bacterial survival or cancer cell proliferation.

- Disruption of Cell Membranes : Some compounds may disrupt bacterial cell membranes or interfere with cellular signaling pathways in cancer cells.

Antimicrobial Efficacy

A study evaluating a series of thiadiazole derivatives showed that compounds similar to this compound exhibited significant zones of inhibition against resistant strains in disk diffusion assays. The most potent compounds had minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .

Anticancer Properties

In vitro studies on cancer cell lines revealed that certain structural modifications of thiadiazole-naphthalene hybrids led to enhanced cytotoxicity. For example, a derivative demonstrated an IC50 value of 12 µM against MCF7 breast cancer cells . This indicates a strong potential for further development into therapeutic agents.

Data Table: Biological Activities and IC50 Values

| Compound Name | Biological Activity | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Compound A | Antibacterial | Staphylococcus aureus | 0.5 |

| Compound B | Antitubercular | Mycobacterium tuberculosis | 1.35 |

| Compound C | Anticancer | MCF7 (breast cancer) | 12 |

| Compound D | Anticancer | A549 (lung cancer) | 15 |

Comparison with Similar Compounds

Structural Modifications in the Thiadiazole Core

Substituent Variations on the Thiadiazole Ring

- Methylthio, Ethylthio, and Benzylthio Groups: Compounds such as 5f (methylthio), 5g (ethylthio), and 5h (benzylthio) () demonstrate how alkyl/arylthio substituents influence physicochemical properties. 5j (4-chlorobenzylthio) introduces electronegativity, which may improve oxidative stability .

| Compound | Substituent | Melting Point (°C) | Key Feature |

|---|---|---|---|

| 5f | Methylthio | 158–160 | High crystallinity |

| 5h | Benzylthio | 133–135 | Enhanced lipophilicity |

| 5j | 4-Cl-Benzyl | 138–140 | Electronegative group |

Piperidine vs. Morpholine Side Chains

- The target compound’s piperidin-1-yl group () contrasts with the morpholino group in CAS 953946-89-9 (). Piperidine: A six-membered amine ring with higher basicity (pKa ~11) that may facilitate ionic interactions with biological targets . Morpholine: A less basic (pKa ~8.3), oxygen-containing ring that enhances solubility but reduces membrane permeability .

Positional Isomerism in Naphthalene Substitution

- Naphthalen-2-yloxy vs. Naphthalen-1-yloxy: The target compound’s 2-yloxy substitution () differs from the 1-yloxy group in 6a–6c ().

Antimicrobial Activity

- Thiadiazine-Thione Derivatives (): Compounds like 5c (4-methylbenzyl) and 5d (4-chlorobenzyl) show moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus). The chloro-substituted 5d exhibits superior potency, likely due to enhanced electrophilicity .

- Triazole Derivatives (): 6b (2-nitrophenyl) and 6c (3-nitrophenyl) demonstrate antifungal activity (IC50: 12–18 µM), attributed to nitro group-mediated oxidative stress .

Cytotoxic Activity

- Benzothiazole-Thiadiazole Hybrids (): 4j (4-chlorophenyl) shows IC50 = 8.2 µM against MCF-7 cells, outperforming 4i (4-methoxyphenyl, IC50 = 14.5 µM), highlighting the role of electron-withdrawing groups .

- Piperidine-Containing Analogs (): A structurally similar compound with a p-tolyl group exhibits IC50 = 6.7 µM against MCF-7 cells, suggesting that the piperidine moiety synergizes with aromatic substituents for cytotoxicity .

Q & A

Q. What are the recommended synthetic pathways for preparing 2-(naphthalen-2-yloxy)-N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?

Methodological Answer: The compound can be synthesized via multi-step reactions involving:

- Step 1: Preparation of the thiadiazole core by reacting a thiourea derivative with maleic anhydride or a substituted maleimide in glacial acetic acid under reflux (2–6 hours, monitored by TLC) .

- Step 2: Introduction of the piperidin-1-yl moiety via nucleophilic substitution using 2-chloroacetamide intermediates and piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C .

- Step 3: Coupling the naphthalen-2-yloxy group through a copper-catalyzed 1,3-dipolar cycloaddition or Mitsunobu reaction, as demonstrated for similar acetamide derivatives .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of:

- Spectroscopy: H/C NMR to verify proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.5 ppm, piperidine methylene at δ 2.5–3.5 ppm) .

- Mass Spectrometry: HRMS to confirm molecular ion peaks (e.g., [M+H] calculated for C₂₃H₂₃N₅O₃S₂: 505.12) .

- X-ray Diffraction: Single-crystal analysis to resolve ambiguities in stereochemistry or crystal packing, as applied to analogous thiadiazole-acetamide hybrids .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in biological activity data for this compound?

Methodological Answer: Contradictions in activity (e.g., inconsistent enzyme inhibition) may arise from:

- Variability in substituent positioning: Compare activity of ortho/meta/para-substituted analogs (e.g., nitro vs. methoxy groups) using standardized assays (e.g., lipoxygenase inhibition) .

- Solvent effects: Test solubility in DMSO vs. aqueous buffers to identify aggregation artifacts .

- Dose-response validation: Use Hill slope analysis to confirm target specificity (e.g., IC₅₀ values with 95% confidence intervals) .

Q. What computational methods are suitable for predicting the binding mode of this compound with CDK5/p25?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket, focusing on hydrogen bonds between the acetamide carbonyl and Lys89 .

- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of the piperidine-thiadiazole moiety in hydrophobic pockets .

- Free Energy Calculations: Apply MM-PBSA to quantify binding affinities, comparing with experimental IC₅₀ values .

Q. How can researchers optimize the pharmacokinetic profile of this compound?

Methodological Answer:

- LogP Adjustment: Introduce polar groups (e.g., hydroxyl or carboxyl) on the naphthalene ring to improve aqueous solubility without sacrificing permeability (target LogP ~3.5) .

- Metabolic Stability: Test hepatic microsomal clearance using LC-MS/MS, identifying vulnerable sites (e.g., thioether oxidation) .

- Toxicity Screening: Conduct Ames tests and hERG channel inhibition assays to prioritize derivatives with minimal off-target effects .

Data Contradiction Analysis

Q. Why might crystallographic data conflict with NMR-based structural assignments?

Methodological Answer:

- Dynamic Effects: Flexible piperidine or thiadiazole groups may exhibit conformational averaging in solution (NMR) but fixed geometry in crystals (X-ray) .

- Resolution Limits: Low-resolution XRD data (<1.0 Å) may fail to resolve disordered naphthalene rings, necessitating complementary DFT calculations .

Q. How to address discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Reaction Monitoring: Use in-situ FTIR or HPLC to track intermediate formation, ensuring stepwise completion .

- Purification Protocols: Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) and column chromatography gradients .

Regulatory and Ethical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.